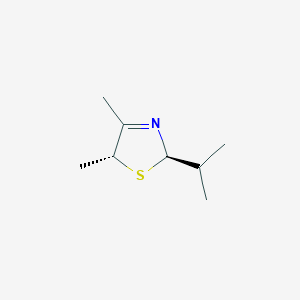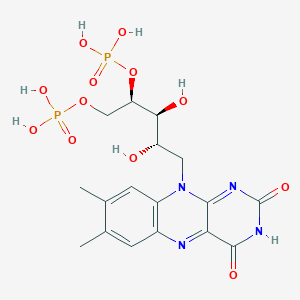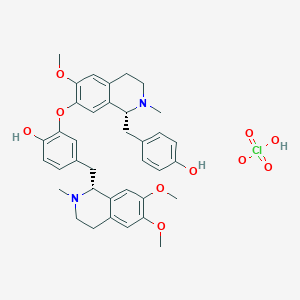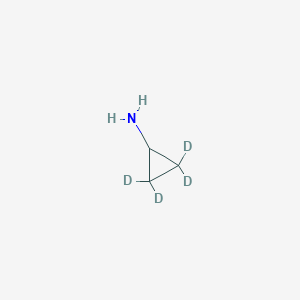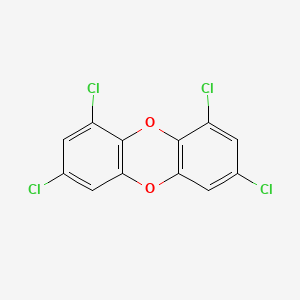
1,3,7,9-四氯二苯并-对-二噁英
描述
1,3,7,9-Tetrachlorodibenzo-P-dioxin is a chemical compound with the molecular formula C₁₂H₄Cl₄O₂ and a molecular weight of 321.971 g/mol . It belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and potential toxicity . This compound is structurally characterized by two benzene rings connected by two oxygen atoms, with four chlorine atoms attached at positions 1, 3, 7, and 9 .
科学研究应用
1,3,7,9-Tetrachlorodibenzo-P-dioxin has various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior and reactions of polychlorinated dibenzo-p-dioxins.
Biology: Investigated for its effects on biological systems, including its toxicity and environmental impact.
Medicine: Studied for its potential health effects, including its role in causing diseases such as cancer.
作用机制
Target of Action
The primary target of 1,3,7,9-Tetrachlorodibenzo-P-dioxin (TCDD) is the Aryl Hydrocarbon Receptor (AhR) . This receptor is a transcription factor present in all cells and is involved in the regulation of gene expression . Another target is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
TCDD interacts with its targets, primarily the AhR, leading to changes in gene expression. High doses of TCDD can either increase or decrease the expression of several hundred genes . The structure of TCDD consists of two benzene rings joined by two oxygen bridges, making the compound an aromatic diether .
Biochemical Pathways
The formation pathways of TCDD from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP) have been explored, delving into three reaction mechanisms: free-radical, direct condensation, and anionic . A new fungus strain was isolated that can degrade TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid .
Pharmacokinetics
Due to its lipophilic properties, it is known to bioaccumulate in the fatty tissues of animals and humans . Its molecular weight is 321.971 g/mol .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . Oxidation produces epoxide carcinogens that are rapidly detoxified by conjugation, but some molecules may escape to the nucleus of the cell and bind to DNA causing a mutation, resulting in cancer initiation .
Action Environment
TCDD is a persistent organic pollutant and can persist in the environment for more than 100 years . It is primarily anthropogenic and contributes to toxic, persistent organic pollution in the environment . Its production and release into the environment are regulated in most areas due to its status as a persistent organic pollutant .
生化分析
Biochemical Properties
1,3,7,9-Tetrachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The interactions of 1,3,7,9-Tetrachlorodibenzo-P-dioxin with these enzymes and proteins are crucial for understanding its biochemical properties and potential toxic effects.
Cellular Effects
1,3,7,9-Tetrachlorodibenzo-P-dioxin has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to promote endothelial cell apoptosis through the activation of the EP3/p38MAPK/Bcl-2 pathway . Additionally, 1,3,7,9-Tetrachlorodibenzo-P-dioxin can cause hepatotoxicity, reproductive and developmental toxicity, thymic atrophy, wasting syndrome, immune suppression, and acute lethality in laboratory animals .
Molecular Mechanism
The molecular mechanism of action of 1,3,7,9-Tetrachlorodibenzo-P-dioxin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression . Upon binding with 1,3,7,9-Tetrachlorodibenzo-P-dioxin, AhR translocates into the nucleus and dimerizes with the AhR nuclear translocator to regulate the transcriptional activation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,7,9-Tetrachlorodibenzo-P-dioxin change over time. This compound is known for its stability and persistence in the environment. Studies have shown that it has a half-life of approximately 19 days in rats and considerably longer in humans, around 8 years . Over time, 1,3,7,9-Tetrachlorodibenzo-P-dioxin can cause long-term effects on cellular function, including epigenetic modifications and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,3,7,9-Tetrachlorodibenzo-P-dioxin vary with different dosages in animal models. At low doses, it can cause subtle changes in gene expression and cellular function, while at high doses, it can lead to severe toxic effects such as hepatotoxicity, immune suppression, and reproductive toxicity . The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent effects of this compound.
Metabolic Pathways
1,3,7,9-Tetrachlorodibenzo-P-dioxin is involved in various metabolic pathways, including the ROS/AMPK/CD36 signaling pathway, which is associated with liver lipid metabolism disorder . This compound induces hepatic fat accumulation and increases the expression of CD36, a protein involved in lipid metabolism . The metabolic pathways influenced by 1,3,7,9-Tetrachlorodibenzo-P-dioxin are crucial for understanding its biochemical and toxic effects.
Transport and Distribution
The transport and distribution of 1,3,7,9-Tetrachlorodibenzo-P-dioxin within cells and tissues involve various transporters and binding proteins. This compound is highly lipophilic and tends to accumulate in adipose tissues and the liver . The distribution of 1,3,7,9-Tetrachlorodibenzo-P-dioxin in different tissues is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of 1,3,7,9-Tetrachlorodibenzo-P-dioxin is essential for understanding its activity and function. This compound is known to induce steatosis by increasing hepatic uptake of dietary and mobilized peripheral fats, inhibiting lipoprotein export, and repressing β-oxidation . The targeting signals and post-translational modifications that direct 1,3,7,9-Tetrachlorodibenzo-P-dioxin to specific compartments or organelles play a crucial role in its subcellular localization and activity.
准备方法
Synthetic Routes and Reaction Conditions
1,3,7,9-Tetrachlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of chlorinated phenols under high-temperature conditions . For example, the reaction of 2,4,5-trichlorophenol with itself or with other chlorinated phenols can lead to the formation of polychlorinated dibenzo-p-dioxins, including 1,3,7,9-Tetrachlorodibenzo-P-dioxin .
Industrial Production Methods
Industrial production of 1,3,7,9-Tetrachlorodibenzo-P-dioxin typically involves the use of high-temperature processes such as incineration of chlorinated organic compounds. These processes can lead to the unintentional formation of PCDDs, including 1,3,7,9-Tetrachlorodibenzo-P-dioxin . Control measures are often implemented to minimize the release of these compounds into the environment.
化学反应分析
Types of Reactions
1,3,7,9-Tetrachlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher chlorinated dioxins or other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dioxins.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Higher chlorinated dioxins and other oxidation products.
Reduction: Less chlorinated dioxins and dechlorinated products.
Substitution: Substituted dioxins with different functional groups.
相似化合物的比较
1,3,7,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) in terms of its structure and chemical properties. it is unique in its specific chlorine substitution pattern. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-P-dioxin (PeCDD): Another highly toxic dioxin with five chlorine atoms.
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin (HxCDD): Contains six chlorine atoms and is also highly toxic.
The uniqueness of 1,3,7,9-Tetrachlorodibenzo-P-dioxin lies in its specific chlorine substitution pattern, which can influence its chemical reactivity and biological effects .
属性
IUPAC Name |
1,3,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYHLJVDHUACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074070 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-53-5, 116889-70-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116889-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What were the findings regarding the presence of dioxins in kraft pulp mill process water?
A: Research examining process water from a kraft pulp mill utilizing oxygen delignification and chlorine or chlorine dioxide bleaching revealed the presence of 2,3,7,8-tetrachlorodibenzofuran (TCDF) at concentrations at or below 0.5 pg/L []. The study also indicated that the primary source of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins in the process water was likely agricultural chemicals present in the river water supply [].
Q2: What are the implications of the identified dioxin levels in the context of environmental water quality?
A: The research was conducted in the context of newly implemented environmental water quality standards in Japan, which mandate that the total concentration of dioxins (including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and coplanar polychlorinated biphenyls (PCBs)) not exceed 1 pg-TEQ/L []. The findings suggest that while TCDF levels were within acceptable limits, the presence of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins from external sources like agricultural runoff is a concern for maintaining water quality standards.
Q3: Are there computational studies exploring the formation of these specific dioxins?
A: Yes, computational studies using methods like G3MP2B3 have been conducted to investigate the thermochemical properties of intermediates involved in the gas-phase formation of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins from 2,4,6-trichlorophenol []. These studies shed light on the potential formation pathways of these dioxins and can contribute to understanding their presence in various environments, including industrial process water.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



